molecular formula C21H20O5 B6507909 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl 2-methylpropanoate CAS No. 869080-19-3

3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl 2-methylpropanoate

Cat. No. B6507909
M. Wt: 352.4 g/mol
InChI Key: BSUHAYKMDYGTSK-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or applications in various fields .


Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the compound. .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques used could include X-ray crystallography, NMR spectroscopy, and computational methods .


Chemical Reactions Analysis

This would involve studying the reactions that the compound can undergo. This could include its reactivity with other substances, the conditions under which it reacts, and the products formed .


Physical And Chemical Properties Analysis

This would involve studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its stability under various conditions .

Scientific Research Applications

Antibacterial Applications

  • Antibacterial Effects : Research demonstrates that derivatives of 4-hydroxy-chromen-2-one, related to 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl 2-methylpropanoate, show significant antibacterial activity against bacteria like Staphylococcus aureus, E. coli, and Bacillus cereus. These compounds have been characterized through methods like IR, NMR, and mass spectroscopy and show bacteriostatic and bactericidal effects (Behrami & Dobroshi, 2019).

  • Antibacterial and Antioxidant Activities : New coumarin derivatives have been synthesized and tested for their antibacterial activity. These compounds showed notable activity against bacteria like E. coli, S. aureus, and B. subtilis, surpassing standard references in effectiveness (Hamdi et al., 2012).

Antioxidant Properties

  • Antioxidant Activity : Studies on 4-hydroxycoumarin derivatives, closely related to the compound , reveal significant antioxidant properties. These compounds have been evaluated in vitro for antioxidant activity, showing strong scavenging activities, particularly in higher concentrations (Stanchev et al., 2009).

Synthesis and Characterization Applications

  • Synthesis and Characterization : The compound has been synthesized and characterized using various spectroscopic techniques. Studies include the investigation of dipole moments, solvatochromic properties, and molecular structure analysis through NMR and FT-IR spectral studies (Joshi et al., 2015).

Applications in Molecular Sensing

  • Fluorescence Sensor for Iron(III) Ions : Coumarin–triazole derivatives, which share a similar structure, have been shown to function as selective and sensitive fluorescence sensors for detecting Fe(III) ions. These compounds have potential applications in molecular sensing and diagnostics (Joshi et al., 2015).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and other hazards. It would also involve studying appropriate handling and disposal procedures .

properties

IUPAC Name

[3-(4-methoxyphenyl)-4-methyl-2-oxochromen-7-yl] 2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O5/c1-12(2)20(22)25-16-9-10-17-13(3)19(21(23)26-18(17)11-16)14-5-7-15(24-4)8-6-14/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSUHAYKMDYGTSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C(C)C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl 2-methylpropanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AT Satsangi, P Yadav… - Journal of Applied …, 2023 - journals.ansfoundation.org
Mycobacterium tuberculosis (MTB) causes TB disease and millions of deaths are reported every year. Drug resistance TB and its complex treatment is a big problem worldwide. The …
Number of citations: 2 journals.ansfoundation.org

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